6-amino-6-deoxy-L-sorbose

Description

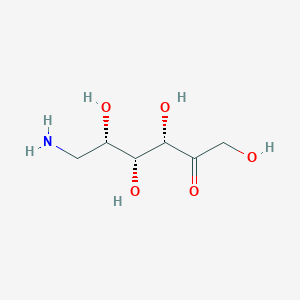

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO5 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3S,4R,5S)-6-amino-1,3,4,5-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2,7H2/t3-,5+,6+/m0/s1 |

InChI Key |

AOPNPKRMTASTLC-OTWZMJIISA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)N |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)N |

Origin of Product |

United States |

Synthetic and Biotechnological Production Methodologies for 6 Amino 6 Deoxy L Sorbose

Chemical Synthesis Approaches

The chemical synthesis of 6-amino-6-deoxy-L-sorbose is a multi-step process that often employs a chemoenzymatic strategy, where a key step is performed by a microorganism. This hybrid approach capitalizes on the high selectivity of biological catalysts while retaining the versatility of chemical transformations.

Regioselective Oxidation Strategies from Aminopolyols

A pivotal step in the synthesis is the regioselective oxidation of an aminopolyol precursor, typically 1-amino-1-deoxy-D-sorbitol. This reaction selectively targets the hydroxyl group at the C-5 position to yield the corresponding this compound. While purely chemical oxidation methods can be employed, achieving the desired regioselectivity is challenging due to the presence of multiple hydroxyl groups. Therefore, this transformation is often accomplished via microbial biotransformation, which will be discussed in detail in the biotechnological production section. The chemical aspect of this strategy lies in the preparation of the aminopolyol substrate and the subsequent chemical modifications of the resulting aminosorbose.

Stereoselective Reductive Ring Closure Methods

Following the formation of this compound, a stereoselective reductive ring closure is often employed to synthesize downstream products like 1-deoxynojirimycin (B1663644) and its derivatives. researchgate.net This intramolecular cyclization is typically achieved through catalytic hydrogenation. This process involves the reduction of the ketone and the formation of a piperidine (B6355638) ring in a stereocontrolled manner. The choice of catalyst and reaction conditions is crucial to ensure the desired stereochemistry of the final product. For instance, the conversion of 6-deoxy-6-butylaminosorbose to N-butyldeoxynojirimycin is readily accomplished by catalytic hydrogenation. acs.orgacs.org

Application of Protective Groups in Synthetic Pathways

To prevent unwanted side reactions and to direct the chemical transformations to the desired functional groups, the use of protective groups is a cornerstone of the chemical synthesis of this compound and its precursors. The amino group of 1-amino-1-deoxy-D-sorbitol is often protected before the oxidation step.

A common strategy involves the use of an N-formyl group. nih.gov This protecting group can be introduced by treating the amino-polyol with a formylating agent. After the regioselective oxidation to N-formyl-6-amino-6-deoxy-L-sorbose, the formyl group can be removed under specific conditions to yield the free amine. nih.gov The use of such protecting groups ensures that the amino functionality does not interfere with the oxidation of the hydroxyl group and allows for a cleaner reaction with higher yields.

Biotechnological Production via Microbial Biotransformation

The biotechnological production of this compound offers a highly efficient and selective alternative to purely chemical methods. This approach primarily relies on the use of whole-cell biocatalysts to perform the key regioselective oxidation step.

Selection and Characterization of Microbial Strains as Biocatalysts (e.g., Gluconobacter oxydans)

The bacterium Gluconobacter oxydans is the microorganism of choice for the industrial production of this compound. researchgate.net This acetic acid bacterium is renowned for its powerful and highly regioselective membrane-bound dehydrogenases that can oxidize a wide variety of sugars and polyols. nih.govuni-duesseldorf.de The key enzyme responsible for the conversion of 1-amino-1-deoxy-D-sorbitol is a polyol dehydrogenase. acs.org

Different strains of G. oxydans have been investigated for their efficacy in this biotransformation. For instance, G. oxydans M5 has been reported to catalyze the oxidation of related aminopolyols. researchgate.net Strain development through mutagenesis and screening has led to improved biocatalysts with enhanced activity and stability. The selection of a robust strain is critical for developing a commercially viable fermentation process.

| Strain of Gluconobacter oxydans | Substrate | Product | Key Findings |

| General Strains | 1-amino-D-sorbitol | 6-amino-L-sorbose | Precursor for the antidiabetic drug miglitol (B1676588). researchgate.net |

| M5 | 1-(2-hydroxyethyl) amino-1-deoxy-D-sorbitol | 6-(2-hydroxyethyl) amino-6-deoxy-L-sorbose | Demonstrates the versatility of the enzyme system. researchgate.net |

| Industrial Strains | N-butylglucamine | 6-deoxy-6-butylaminosorbose | High yields approaching 95% under optimized conditions. acs.org |

Substrate Utilization and Conversion Efficiency in Microbial Systems

The biotransformation of 1-amino-1-deoxy-D-sorbitol to this compound by G. oxydans is typically carried out using resting cells. nih.gov This is because the aminopolyol substrate does not support the growth of the microorganism. researchgate.net The process, therefore, involves a two-step approach: first, the cultivation of G. oxydans biomass on a suitable carbon source like D-sorbitol, followed by the bioconversion step where the pre-grown cells are incubated with the aminopolyol substrate. nih.govresearchgate.net

Several process parameters have a significant impact on the conversion efficiency. Temperature and pH are critical factors that need to be carefully controlled. For the oxidation of N-butylglucamine, a related substrate, the optimal temperature was found to be in the range of 12-15°C, which represents a balance between the rate of conversion and the stability of the product. acs.orgacs.org The optimal pH for this bioconversion was determined to be between 5.5 and 6.0. acs.orgacs.org Under these optimized conditions, yields approaching 95% have been achieved for the conversion of N-butylglucamine to 6-deoxy-6-butylaminosorbose at a substrate concentration of 0.2 M. acs.org

| Parameter | Optimal Range/Value | Impact on Bioconversion |

| Temperature | 12-15°C | Balances reaction rate and product stability. acs.orgacs.org |

| pH | 5.5-6.0 | Maximizes the rate of bioconversion. acs.orgacs.org |

| Substrate Concentration | 0.2 M (for N-butylglucamine) | High yields can be achieved at this concentration. acs.org |

Optimization of Bioreaction Conditions for Enhanced Yields

The efficiency of producing this compound and related compounds through bioconversion is highly dependent on the precise control of reaction conditions. Key parameters such as pH, temperature, aeration, and substrate concentration must be carefully optimized to maximize product yield and minimize degradation.

Influence of pH and Temperature on Bioconversion

The interplay between pH and temperature is critical in the bioconversion process, particularly when using whole-cell catalysts like Gluconobacter oxydans. Research on the synthesis of a related compound, 6-deoxy-6-butylaminosorbose, reveals that these parameters significantly affect both the rate of conversion and the stability of the product. acs.orgacs.org

The optimal temperature for the bioconversion represents a balance between maximizing the enzymatic reaction rate and minimizing the degradation of the sorbose product, which is often unstable at higher temperatures. acs.orgacs.org For the conversion of N-butylglucamine, the ideal temperature range was found to be 12–15 °C. acs.orgacs.org While the conversion rate is higher at temperatures around 30°C, the selectivity of the reaction drops significantly due to rapid product degradation. acs.org Lowering the temperature to the 12–15 °C range enhances selectivity and results in yields approaching 95%. acs.org

Similarly, pH affects both the enzyme's catalytic activity and the chemical stability of the product. The maximum rate of bioconversion for 6-deoxy-6-butylaminosorbose occurs at a pH of 5.5–6.0. acs.orgacs.org However, the degradation of the product increases at this higher pH. Consequently, running the reaction at a slightly more acidic pH of around 5.0 provides a better balance, offsetting the slight decrease in conversion rate with a significant reduction in product degradation. acs.orgacs.org

Aeration and Substrate Concentration Effects on Productivity

Productivity in bioconversions catalyzed by strictly aerobic bacteria like Gluconobacter oxydans is heavily influenced by aeration. nih.gov Adequate oxygen supply is essential for the oxidative dehydrogenation reactions that characterize this organism's metabolism and for maintaining cell growth and catalytic activity. nih.gov For instance, in related industrial fermentations such as the production of 2-keto-L-gulonic acid, an oxygenation rate of 100 mmol L⁻¹ h⁻¹ is maintained to ensure satisfactory conversion. nih.gov

Substrate concentration is another key variable that must be optimized. While a higher initial substrate concentration can lead to higher product titers, it can also cause substrate inhibition, negatively impacting the reaction rate. For the production of 6-deoxy-6-butylaminosorbose, a substrate concentration of 0.2 M was found to be optimal when combined with a temperature of 12–15 °C and a pH of 5.0, leading to high yields. acs.orgacs.org

Metabolic Engineering and Genetic Modifications for Bioproduction Improvement

Engineering of Cofactor Biosynthesis Pathways (e.g., Pyrroloquinoline Quinone)

To address this, researchers have successfully engineered the PQQ biosynthesis pathway in G. oxydans. The PQQ biosynthesis is governed by the pqqABCDE gene cluster. nih.gov By constructing expression plasmids to co-express these genes, it is possible to significantly increase the intracellular concentration of PQQ. researchgate.netnih.gov In one study focused on producing 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose, overexpressing the PQQ gene cluster led to a 79.3% increase in intracellular PQQ concentration. researchgate.net This, in turn, boosted the specific activity of the PQQ-dependent D-sorbitol dehydrogenase by 53.7%, ultimately enhancing the production of the target compound. researchgate.net This strategy of cofactor engineering has proven effective, with one engineered strain achieving a product concentration of 75.0 ± 3.0 g/L with a 94.5% conversion rate in a repeated-batch biotransformation process. nih.gov

Directed Evolution and High-Throughput Screening of Strains

Directed evolution is a powerful strategy for improving enzyme or whole-cell catalyst properties without prior knowledge of the protein's structure or mechanism. nih.govnih.gov The process involves generating a large library of genetic variants through methods like random mutagenesis, followed by screening or selection for mutants with desired improvements, such as enhanced activity or stability. mdpi.comillinois.edu

A crucial component of directed evolution is the availability of a high-throughput screening (HTS) method to rapidly identify improved variants from vast libraries. nih.govresearchgate.net These methods often utilize microtiter plates, fluorescence-activated cell sorting (FACS), or other automated techniques to evaluate thousands of mutants quickly. researchgate.net For instance, in the development of a G. oxydans strain for producing 6-(N-hydroxyethyl)-amino-6-deoxy-L-sorbofuranose, a combined mutagenesis approach was coupled with an HTS method based on cultivation in 96-well microtiter plates. researchgate.net This allowed for the efficient screening and identification of strains with improved biotransformation capabilities.

Enzymatic Synthesis of Related Deoxysugars (e.g., 6-deoxy-L-sorbose from L-fucose)

Beyond whole-cell bioconversions, specific enzymes can be used to synthesize related deoxysugars. A notable example is the synthesis of 6-deoxy-L-sorbose from L-fucose (also known as 6-deoxy-L-galactose). nih.govsht-medino.desigmaaldrich.com

A two-step enzymatic strategy has been developed for this conversion. nih.gov The first step is a one-pot, multi-enzyme reaction that couples isomerization and epimerization with a targeted phosphorylation. This reaction involves three enzymes:

L-fucose isomerase (FucI): Catalyzes the isomerization of L-fucose to L-fuculose (6-deoxy-L-tagatose). nih.gov

D-tagatose 3-epimerase (DTE): Catalyzes the epimerization of L-fuculose to 6-deoxy-L-sorbose. nih.gov

Fructose kinase (HK): Performs a targeted phosphorylation of the newly formed 6-deoxy-L-sorbose, yielding 6-deoxy-L-sorbose 1-phosphate. nih.gov

Enzymology and Biochemical Transformations Involving 6 Amino 6 Deoxy L Sorbose

Characterization of Key Enzymes in its Synthesis and Interconversion

The synthesis of 6-amino-6-deoxy-L-sorbose and its derivatives is often accomplished through microbial oxidation, a process catalyzed by specific dehydrogenases. The bacterium Gluconobacter oxydans is frequently utilized for this purpose due to its array of membrane-bound dehydrogenases that can perform incomplete oxidation of sugars and alcohols. nih.govnih.gov

A key enzyme in the synthesis of this compound derivatives is the membrane-bound D-sorbitol dehydrogenase (mSLDH) from Gluconobacter oxydans. nih.gov This enzyme is dependent on the cofactor pyrroloquinoline quinone (PQQ) and is responsible for the regio- and stereo-selective dehydrogenation of precursor compounds. nih.govnih.gov The majority of these oxidative reactions are catalyzed by dehydrogenases linked to the respiratory chain with their active sites oriented towards the periplasm. nih.gov

In the industrial production of the antidiabetic drug miglitol (B1676588), a derivative of this compound, PQQ-dependent D-sorbitol dehydrogenase is crucial. It catalyzes the oxidation of N-2-hydroxyethyl-glucamine (NHEG) to produce 6-(N-hydroxyethyl)-amino-6-deoxy-L-sorbose (6NSL), a key intermediate. nih.gov Research has shown that the limitation of PQQ biosynthesis can be a bottleneck for the activity of mSLDH. nih.gov To address this, co-expression of the pqqABCDE gene cluster has been used to increase PQQ biosynthesis and, consequently, the production of 6NSL. nih.gov

Two main types of membrane-bound D-sorbitol dehydrogenases are involved in the oxidation of D-sorbitol to L-sorbose: a PQQ-dependent dehydrogenase with two subunits (sldA and sldB) and an FAD-dependent dehydrogenase with three subunits. nih.gov

Table 1: Properties of PQQ-dependent D-sorbitol Dehydrogenase in 6NSL Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme | Membrane-bound D-sorbitol dehydrogenase (mSLDH) | nih.gov |

| Organism | Gluconobacter oxydans | nih.govnih.gov |

| Cofactor | Pyrroloquinoline quinone (PQQ) | nih.govnih.gov |

| Substrate | N-2-hydroxyethyl-glucamine (NHEG) | nih.govnih.gov |

| Product | 6-(N-hydroxyethyl)-amino-6-deoxy-L-sorbose (6NSL) | nih.govnih.gov |

| Reaction Type | Regio- and stereo-selective dehydrogenation | nih.govnih.gov |

| Location | Periplasmic side of the cell membrane | nih.gov |

Isomerases and epimerases are crucial enzymes that catalyze the structural rearrangement of molecules, converting one isomer into another. creative-enzymes.com These enzymes are vital in carbohydrate metabolism and are employed in the synthesis of rare sugars, including precursors and analogs of this compound. nih.gov

For instance, in the enzymatic synthesis of the related compound 6-deoxy-L-sorbose, a multi-enzyme, one-pot reaction strategy is used. This process involves:

L-fucose isomerase (FucI) , which catalyzes the isomerization of L-fucose (6-deoxy-L-galactose) to L-fuculose (6-deoxy-L-tagatose). researchgate.netnih.gov

D-tagatose 3-epimerase (DTE) , which then catalyzes the epimerization of L-fuculose to 6-deoxy-L-sorbose. researchgate.netnih.gov

These enzymatic conversions highlight the importance of isomerases and epimerases in manipulating the stereochemistry of sugar molecules to produce specific, desired structures. creative-enzymes.comnih.gov While not directly acting on this compound in these examples, they demonstrate the types of enzymatic reactions essential for the synthesis of its core structure.

The substrate specificity of an enzyme is a critical characteristic that dictates its function. rsc.org For enzymes involved in the synthesis of this compound and its derivatives, specificity ensures the correct precursor is selected and the chemical transformation occurs at the right position with the correct stereochemistry.

The catalytic mechanism often involves several key principles, including acid-base catalysis and covalent catalysis. wou.edu In the case of PQQ-dependent dehydrogenases, the PQQ cofactor acts as the redox agent, accepting electrons from the substrate (e.g., a sorbitol derivative) and transferring them to the respiratory chain.

The specificity of D-sorbitol dehydrogenase from G. oxydans for its substrate is high, allowing for the efficient conversion of sorbitol-like polyols. However, the introduction of an amino group at the C6 position, as in 1-amino-D-sorbitol, alters the substrate but it is still efficiently oxidized to 1-amino-L-sorbose, indicating the enzyme can accommodate such modifications. researchgate.net This adaptability is crucial for the biosynthesis of amino sugars. Understanding the factors that determine this specificity is essential for enzyme engineering and the development of novel biocatalytic processes. rsc.org

Proposed Biosynthetic Pathways and Natural Occurrence

While this compound is a rare sugar derivative, its parent compound, L-sorbose, occurs naturally and is a key intermediate in the commercial synthesis of vitamin C (ascorbic acid). wikipedia.orgnih.gov The biosynthesis of this compound is not well-documented as a natural pathway but can be achieved through biocatalytic routes.

The biosynthesis of this compound derivatives typically starts from common monosaccharides. For the production of 6-(N-hydroxyethyl)-amino-6-deoxy-L-sorbose (6NSL), the precursor is N-2-hydroxyethyl-glucamine (NHEG). nih.govnih.gov NHEG itself is synthesized from D-glucose through reductive amination. nih.gov

A potential general pathway can be proposed:

Precursor Formation : A common sugar like D-glucose is modified, for example, through reductive amination to introduce the nitrogen-containing group, forming a 6-amino-6-deoxy-D-glucitol derivative.

Oxidation : This amino-polyol is then oxidized by a specific dehydrogenase, such as the PQQ-dependent D-sorbitol dehydrogenase, at the C5 position to yield the corresponding L-sorbose derivative.

Metabolic intermediates are molecules produced during biochemical reactions. taylorandfrancis.com In this pathway, the 6-amino-6-deoxy-D-glucitol derivative serves as the key intermediate that is acted upon by the dehydrogenase.

Biochemical Inhibition Mechanisms (e.g., Saccharase Inhibition)

Molecules containing a 6-amino-6-deoxy-hexopyranose structure are known to act as glycosidase inhibitors. nih.gov Glycosidases are enzymes that hydrolyze glycosidic bonds in complex sugars. Inhibitors of these enzymes can have therapeutic applications, for instance, in managing diabetes by slowing the digestion of carbohydrates. nih.gov

The compound this compound and its derivatives are structurally similar to monosaccharides and can act as competitive inhibitors. They bind to the active site of enzymes like saccharase (an α-glucosidase), preventing the natural substrate from binding and being hydrolyzed. Miglitol, a drug derived from a this compound intermediate, is a known α-glucosidase inhibitor used in the treatment of type 2 diabetes. nih.gov The nitrogen-containing ring structure of these glycomimetics is often crucial for their inhibitory activity. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-(N-hydroxyethyl)-amino-6-deoxy-L-sorbose (6NSL) |

| Ascorbic acid (Vitamin C) |

| D-glucose |

| D-sorbitol |

| L-fucose (6-deoxy-L-galactose) |

| L-fuculose (6-deoxy-L-tagatose) |

| L-sorbose |

| Miglitol |

| N-2-hydroxyethyl-glucamine (NHEG) |

| Pyrroloquinoline quinone (PQQ) |

| 1-amino-D-sorbitol |

| 1-amino-L-sorbose |

Structural and Conformational Research of 6 Amino 6 Deoxy L Sorbose

Analysis of Anomeric and Ring Forms and Tautomeric Equilibria in Solution

In aqueous solution, 6-amino-6-deoxy-L-sorbose is expected to exist as a complex equilibrium mixture of different cyclic and acyclic forms. This phenomenon, known as mutarotation, involves the interconversion of anomers and ring structures. While direct studies on this compound are limited, valuable insights can be drawn from research on the closely related compound, 1-amino-1-deoxy-L-sorbose (L-sorbosamine) tandfonline.com.

Like most sugars, this compound can cyclize to form both five-membered (furanose) and six-membered (pyranose) rings. The pyranose form is generally more stable for hexoses. For each ring size, two anomers, designated as α and β, can exist, differing in the stereochemistry at the anomeric carbon (C2).

Furthermore, the presence of the amino group introduces the possibility of amino-imino tautomerism, although the amino form is generally predominant for simple amino sugars in neutral aqueous solutions. The equilibrium in solution can be summarized as a dynamic interplay between the acyclic keto form and the cyclic α- and β-pyranose and furanose forms.

Based on studies of L-sorbosamine, it is anticipated that the α-pyranose form of this compound would be the predominant species in aqueous solution, with smaller proportions of the β-pyranose, and even smaller amounts of the α- and β-furanose forms and the acyclic keto tautomer tandfonline.com. The exact percentages of each tautomer at equilibrium would be specific to the 6-amino derivative and would require dedicated experimental determination.

Table 1: Anticipated Tautomeric Equilibrium of this compound in Aqueous Solution (Hypothetical, based on L-sorbosamine data tandfonline.com)

| Tautomeric Form | Ring Type | Anomer | Anticipated Percentage |

|---|---|---|---|

| Pyranose | 6-membered | α | Major |

| Pyranose | 6-membered | β | Minor |

| Furanose | 5-membered | α | Minor |

| Furanose | 5-membered | β | Minor |

| Acyclic | Open-chain | Keto | Trace |

Investigation of Environmental Factors Influencing Conformation

At low pH values (acidic conditions), the amino group will be protonated to form an ammonium (B1175870) group (-NH3+). This positive charge can influence the molecule's intramolecular hydrogen bonding network and its interactions with the solvent. The electrostatic repulsion between the protonated amino group and other polar groups on the sugar ring could lead to conformational adjustments.

Conversely, at high pH values (basic conditions), the amino group will be in its neutral form (-NH2). The change in charge state can alter the molecule's hydrophilicity and its preferred conformation. The equilibrium between the different anomeric and ring forms may also be shifted by changes in pH, as the protonation state of the amino group can affect the stability of the various cyclic structures. Studies on other molecules with ionizable residues have demonstrated that pH can induce significant conformational changes nih.govnih.govrug.nlplos.orgresearchgate.net.

Methodologies for Advanced Structural Elucidation

The detailed structural and conformational analysis of this compound relies on a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the structure of organic molecules in solution. For this compound, 1H and 13C NMR spectroscopy would be used to identify the different anomeric and ring forms present at equilibrium. By analyzing chemical shifts and coupling constants, the relative proportions of each tautomer can be quantified. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would provide further detailed information on the connectivity and spatial relationships between atoms, helping to confirm the stereochemistry and conformation of the sugar ring.

X-ray Crystallography: To obtain an unambiguous, three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of the compound or a salt thereof. The resulting crystal structure provides precise information about bond lengths, bond angles, and the absolute configuration of all stereocenters. It also reveals the details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice researchgate.net. The solid-state structure can then be compared with the solution-state conformations determined by NMR.

Table 2: Methodologies for Structural Elucidation of this compound

| Methodology | Information Provided |

|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Identification and quantification of anomeric and ring forms in solution

Advanced Analytical and Methodological Approaches in 6 Amino 6 Deoxy L Sorbose Research

Chromatographic Separation and Purification Techniques

The isolation and purification of 6-amino-6-deoxy-L-sorbose from reaction mixtures or biological matrices rely on various chromatographic techniques. The choice of method depends on the scale of the separation and the required purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of amino sugars. While specific protocols for this compound are not extensively detailed in publicly available literature, methods for analogous compounds often utilize amino-based columns. These columns separate compounds based on the interaction of the amino and hydroxyl groups with the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the precise ratio adjusted to achieve optimal separation. Detection can be achieved through various means, including refractive index detection (RID) or evaporative light scattering detection (ELSD), which are suitable for non-chromophoric compounds like amino sugars.

Paper Chromatography: A classic and effective method for the separation of amino acids and sugars, paper chromatography can be adapted for this compound. The separation is based on the partitioning of the compound between a stationary phase (the paper, impregnated with water) and a mobile phase (a solvent system). The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For amino sugars, typical solvent systems include mixtures of n-butanol, acetic acid, and water.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid technique used for monitoring reaction progress, assessing purity, and identifying compounds. Similar to paper chromatography, the separation is based on differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel or cellulose, on a plate) and a mobile phase. For the separation of amino sugars, a common solvent system is a mixture of n-butanol, acetic acid, and water in a 4:1:5 ratio (upper phase). After development, the spots can be visualized by spraying with a reagent such as ninhydrin, which reacts with the amino group to produce a colored product.

Table 1: Comparison of Chromatographic Techniques for Amino Sugar Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Principle | Application |

| HPLC | Amino-bonded silica | Acetonitrile/Water | Partitioning | Purification & Quantification |

| Paper Chromatography | Cellulose paper | n-Butanol/Acetic Acid/Water | Partitioning | Identification |

| Thin-Layer Chromatography | Silica gel or Cellulose | n-Butanol/Acetic Acid/Water | Adsorption/Partitioning | Purity assessment, Reaction monitoring |

Spectroscopic Characterization Methods in Academic Research

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₃NO₅, the expected monoisotopic mass is approximately 179.079 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino sugars, which would likely produce a protonated molecule [M+H]⁺ at m/z 180.086. Tandem mass spectrometry (MS/MS) would be employed to fragment this ion, and the resulting fragmentation pattern would provide structural information, such as the loss of water or ammonia, helping to confirm the identity of the compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Signals for protons on the carbon backbone, with shifts influenced by adjacent functional groups. | Connectivity of protons, stereochemistry. |

| ¹³C NMR | Six signals corresponding to the six carbon atoms in the molecule. | Carbon skeleton and chemical environment. |

| Mass Spectrometry (ESI) | [M+H]⁺ ion at m/z ≈ 180.086. | Molecular weight confirmation. |

| Tandem MS (MS/MS) | Characteristic fragmentation pattern (e.g., loss of H₂O, NH₃). | Structural elucidation. |

Development of Quantitative Assays for Research Purposes

The ability to quantify this compound is essential for studying its biochemical properties and potential applications.

Colorimetric Methods: Colorimetric assays provide a straightforward and often high-throughput method for quantification. A study on the biosynthesis of the related compound 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose developed a carbonyl group-dependent colorimetric quantification method. This assay could likely be adapted for this compound, as it also possesses a ketone functional group. Such methods often involve reaction with a chromogenic reagent, where the intensity of the resulting color is proportional to the concentration of the analyte and can be measured using a spectrophotometer.

Saccharase Inhibition Assays: Given that many amino sugars exhibit inhibitory effects on glycosidases, a saccharase (or sucrase) inhibition assay can be used as a functional assay to quantify the activity of this compound. In this type of assay, the rate of sucrose (B13894) hydrolysis by the enzyme saccharase is measured in the presence and absence of the inhibitor. The reduction in enzyme activity can be correlated to the concentration of the inhibitor. Studies have shown that L-sorbose itself can inhibit sucrase, suggesting that its 6-amino-6-deoxy derivative may also possess this property. nih.gov

Application of Computational and Theoretical Chemistry for Structural and Mechanistic Insights

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, offering insights that can complement experimental data.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Determine the most stable conformation: By calculating the energies of different possible chair and boat conformations of the pyranose ring, as well as the orientation of the amino and hydroxyl groups, the most stable three-dimensional structure can be predicted.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to aid in spectral assignment and structural confirmation.

Investigate reaction mechanisms: By modeling the transition states of reactions involving this compound, DFT can provide insights into the mechanisms of its formation or its interaction with biological targets.

While specific DFT studies on this compound were not identified in the search results, the methodology has been successfully applied to a wide range of other sugars and amino sugars to understand their structure and reactivity. nih.gov

Table 3: Applications of DFT in this compound Research

| Application | Description | Insights Gained |

| Conformational Analysis | Calculation of the relative energies of different stereoisomers and rotamers. | Prediction of the most stable 3D structure in various environments. |

| Spectroscopic Prediction | Simulation of NMR, IR, and Raman spectra. | Aid in the interpretation and assignment of experimental spectra. |

| Reactivity Analysis | Calculation of electronic properties like frontier molecular orbitals and electrostatic potential. | Understanding of reaction pathways and intermolecular interactions. |

Future Directions and Emerging Research Avenues for 6 Amino 6 Deoxy L Sorbose Studies

Development of Novel Biocatalysts and Integrated Biotransformation Systems

The industrial production of 6-amino-L-sorbose often relies on microorganisms like Gluconobacter oxydans, which are known for their ability to perform incomplete oxidation of various carbohydrates and alcohols. nih.gov Future research will likely focus on the systematic engineering of dehydrogenases in these organisms to enhance the efficiency and yield of 6-amino-6-deoxy-L-sorbose production. This includes identifying and knocking out genes responsible for the formation of by-products, thereby streamlining the metabolic flux towards the desired product. nih.gov

A key area of development will be the discovery and characterization of novel biocatalysts with improved substrate specificity, stability, and catalytic efficiency. This could involve screening new microbial sources or employing protein engineering techniques to modify existing enzymes, such as D-sorbitol dehydrogenases. nih.gov Furthermore, the development of integrated biotransformation systems, potentially using whole-cell biocatalysts with cofactor regeneration systems, could significantly improve the economic feasibility of large-scale production. researchgate.net One-pot multienzyme systems, which couple several reaction steps, represent another promising avenue for the efficient synthesis of related deoxy sugars and could be adapted for this compound. nih.govresearchgate.net

Table 1: Key Enzymes in the Biotransformation of Sorbitol and Related Sugars

| Enzyme Name | Function | Organism of Interest | Potential for this compound Production |

| D-sorbitol dehydrogenase | Oxidation of D-sorbitol to L-sorbose | Gluconobacter oxydans | A primary enzyme in the existing production pathway. nih.govresearchgate.net |

| L-fucose isomerase | Isomerization of L-fucose | Various bacteria | Can be used in multi-enzyme systems for the synthesis of deoxy sugars. nih.govresearchgate.net |

| D-tagatose 3-epimerase | Epimerization of L-fuculose | Various bacteria | Part of a two-step enzymatic strategy for 6-deoxy-L-sorbose synthesis. nih.govresearchgate.net |

| Kojibiose phosphorylase | Synthesis of novel oligosaccharides | Thermoanaerobacter brockii | Could be explored for the synthesis of glycosylated derivatives of this compound. nih.gov |

Comprehensive Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks

While the metabolic pathways for D-sorbitol and L-sorbose in organisms like Gluconobacter are relatively well-understood, the specific pathways involved in the biosynthesis and degradation of this compound remain to be fully elucidated. researchgate.net Future research should aim to map out the complete metabolic journey of this aminodeoxysugar within producer organisms and in systems where it has a biological effect. This involves identifying all the enzymes and intermediate metabolites.

Understanding the regulatory networks that control these metabolic pathways is also crucial. nih.govresearchgate.net This includes identifying transcription factors and signaling molecules that respond to the presence of this compound or its precursors, thereby controlling the expression of relevant metabolic genes. nih.gov Unraveling these complex regulatory mechanisms could pave the way for rationally designing microbial strains with enhanced production capabilities.

Exploration of Advanced Chemical and Chemoenzymatic Synthetic Strategies for Complex Derivatives

The chemical synthesis of amino sugars is a complex field, and future research will continue to seek more efficient and stereoselective methods for producing this compound and its derivatives. nih.gov This includes the development of novel protective group strategies and glycosylation methods. The use of 2-azido-2-deoxy sugar donors is a common strategy in the synthesis of amino sugars and could be further optimized for the synthesis of complex oligosaccharides containing this compound. nih.gov

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful tool for creating complex derivatives that may be difficult to produce through purely chemical or biological means. researchgate.net For instance, enzymes could be used to create the core this compound structure, which could then be chemically modified to add other functional groups or link it to other molecules.

Table 2: Synthetic Strategies for Amino Sugars and Their Derivatives

| Synthetic Strategy | Description | Potential Application for this compound |

| Chemical Glycosylation | Formation of glycosidic bonds using chemically activated sugar donors. | Synthesis of oligosaccharides and glycoconjugates containing this compound. nih.gov |

| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to achieve a target molecule. | Efficient and selective synthesis of complex derivatives with specific stereochemistry. researchgate.net |

| In situ Activation | Glycosylation using 1-hydroxy sugars without the need for preparing reactive glycosyl donors. | A more convenient method for the synthesis of glycosides of this compound. nih.gov |

Interdisciplinary Research Integrating Omics Technologies with Biochemical Studies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, with traditional biochemical studies will provide a more holistic understanding of this compound. biobide.comnih.gov These high-throughput techniques can offer a comprehensive snapshot of the molecular changes that occur within a biological system in response to this aminodeoxysugar. nih.govbamsjournal.com

For example, transcriptomics can reveal which genes are up- or down-regulated in its presence, providing clues about its mechanism of action. biobide.com Proteomics can identify the proteins that interact with it, while metabolomics can map out the metabolic pathways it influences. biobide.comnih.gov This interdisciplinary approach will be invaluable for identifying new biological roles for this compound and for discovering novel enzymes and pathways related to its metabolism. youtube.com

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Insights |

| Genomics | Sequencing and analysis of the genomes of producer organisms. | Identification of genes involved in the biosynthesis of this compound. biobide.com |

| Transcriptomics | Analysis of gene expression profiles in response to this compound. | Understanding the regulatory networks and cellular responses to the compound. biobide.com |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Identification of protein targets and interacting partners of this compound. biobide.com |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. | Elucidation of metabolic pathways affected by this compound. biobide.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-amino-6-deoxy-L-sorbose, and what analytical techniques confirm its structural identity?

- Methodological Answer: The synthesis often involves regioselective oxidation of 1-amino-1-deoxy-D-sorbitol using Gluconobacter oxydans (resting cells), followed by stereoselective reductive ring closure. Protective groups (e.g., benzoyl or formyl) are critical to prevent spontaneous cyclization during biotransformation. Structural confirmation requires paper chromatography and paper electrophoresis to differentiate it from isomers like 6-deoxy-L-idose, despite similar melting points and optical rotations .

Q. How can researchers differentiate this compound from structurally similar deoxysugars in experimental settings?

- Methodological Answer: Use comparative analytical techniques such as paper chromatography (e.g., butanol-acetic acid-water solvent systems) and electrophoresis under controlled pH conditions. These methods exploit subtle differences in migration rates due to variations in hydroxyl group positioning and charge distribution, even when physical properties like melting points overlap .

Q. What foundational frameworks guide hypothesis formulation for studying this compound's biochemical role?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical and theoretical significance. For example, exploring its enzymatic inhibition potential (e.g., as a miglitol precursor) can leverage the PICO framework (Population: enzymes; Intervention: competitive inhibition; Comparison: existing inhibitors; Outcome: kinetic parameters) .

Advanced Research Questions

Q. What strategies address low yields in the regioselective oxidation step during this compound synthesis?

- Methodological Answer: Optimize biotransformation conditions by adjusting pH (5.0–6.5), aeration rates, and substrate concentration. Strain engineering of G. oxydans to enhance oxidation efficiency or using immobilized cell systems can improve regioselectivity. Additionally, introducing hydrophilic protective groups (e.g., dichloroacethyl) minimizes side reactions .

Q. How can researchers resolve contradictions between spectroscopic data and expected structural outcomes in derivative characterization?

- Methodological Answer: Employ method triangulation: combine NMR (e.g., chemical shift analysis), mass spectrometry, and X-ray crystallography. For ambiguous results, computational modeling (e.g., density functional theory for predicting spectral profiles) helps validate proposed structures. Re-evaluate reaction conditions (e.g., solvent polarity, temperature) for potential epimerization or degradation .

Q. What methodologies integrate this compound into broader metabolic pathway studies, such as glycosidase inhibition?

- Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots with α-glucosidase) to quantify inhibitory constants (). Pair this with molecular docking simulations to map interactions between this compound derivatives and enzyme active sites. Cross-reference findings with structural analogs (e.g., deoxynojirimycin) to identify structure-activity relationships .

Q. How should researchers design experiments to assess the compound's stability under varying physiological conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC under stressors (e.g., pH 1–13, elevated temperatures). Monitor degradation products via LC-MS and correlate with thermodynamic parameters (e.g., activation energy via Arrhenius plots). For in vitro models, simulate gastrointestinal environments (e.g., pepsin at pH 2) to predict bioavailability .

Methodological Considerations for Data Interpretation

- Handling Contradictions : When chromatographic data conflicts with theoretical predictions (e.g., unexpected values), validate using orthogonal techniques like circular dichroism or enzymatic digestion assays .

- Triangulation : Combine quantitative (e.g., HPLC yield data) and qualitative (e.g., NMR structural data) methods to strengthen conclusions .

- Ethical and Safety Protocols : Ensure compliance with biosafety levels (BSL-2 for G. oxydans cultures) and waste disposal regulations for amine-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.